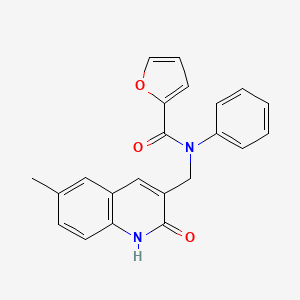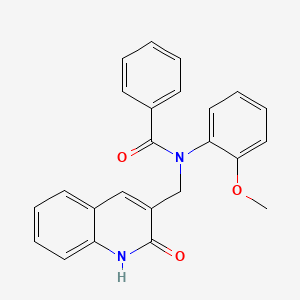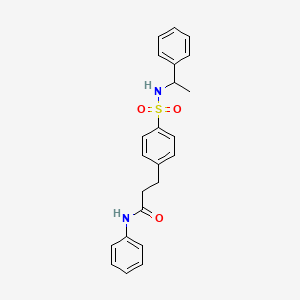
N-phenyl-3-(4-(N-(1-phenylethyl)sulfamoyl)phenyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-phenyl-3-(4-(N-(1-phenylethyl)sulfamoyl)phenyl)propanamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is commonly referred to as PSB-0739 and is known to have a wide range of biochemical and physiological effects.
作用机制
PSB-0739 acts as a potent agonist for the cannabinoid CB2 receptor. This receptor is primarily expressed in immune cells and is involved in the regulation of inflammation and immune response. PSB-0739 binding to the CB2 receptor leads to the activation of various signaling pathways, resulting in a reduction of inflammation and pain. Additionally, PSB-0739 has been shown to have a neuroprotective effect by reducing neuroinflammation and oxidative stress.
Biochemical and Physiological Effects:
PSB-0739 has been shown to have various biochemical and physiological effects. It has been shown to have anti-inflammatory, analgesic, and neuroprotective effects. Additionally, PSB-0739 has been shown to have a positive effect on bone metabolism, making it a potential therapeutic agent for osteoporosis.
实验室实验的优点和局限性
One of the main advantages of PSB-0739 is its high affinity for the CB2 receptor, making it a potent agonist. Additionally, the synthesis method of PSB-0739 is reproducible and scalable, making it an ideal candidate for large-scale studies. However, one of the limitations of PSB-0739 is its low solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for the study of PSB-0739. One potential direction is the development of PSB-0739 analogs with improved solubility and potency. Additionally, PSB-0739 could be further studied for its potential applications in the treatment of various diseases such as cancer and neurodegenerative diseases. Finally, the mechanism of action of PSB-0739 could be further elucidated to better understand its biochemical and physiological effects.
Conclusion:
In conclusion, PSB-0739 is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. It has been shown to have a high affinity for the cannabinoid CB2 receptor and can act as a potent agonist. PSB-0739 has various biochemical and physiological effects, including anti-inflammatory, analgesic, and neuroprotective effects. While PSB-0739 has some limitations for lab experiments, it remains a promising candidate for further study and development.
合成方法
The synthesis of PSB-0739 involves the reaction of N-(1-phenylethyl)-4-aminobenzenesulfonamide with 3-(4-bromo-phenyl)-N-phenylpropanamide in the presence of a palladium catalyst. The reaction yields PSB-0739 in high purity and yield. The synthesis method has been optimized to ensure reproducibility and scalability.
科学研究应用
PSB-0739 has been extensively studied for its potential applications in various fields of research. It has been shown to have a high affinity for the cannabinoid CB2 receptor and can act as a potent agonist. This makes it a promising candidate for the treatment of various diseases such as inflammation, pain, and cancer. Additionally, PSB-0739 has been shown to have anti-inflammatory effects on the central nervous system, making it a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
IUPAC Name |
N-phenyl-3-[4-(1-phenylethylsulfamoyl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O3S/c1-18(20-8-4-2-5-9-20)25-29(27,28)22-15-12-19(13-16-22)14-17-23(26)24-21-10-6-3-7-11-21/h2-13,15-16,18,25H,14,17H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYJRIGNONWSXTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)CCC(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-phenyl-3-[4-(1-phenylethylsulfamoyl)phenyl]propanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

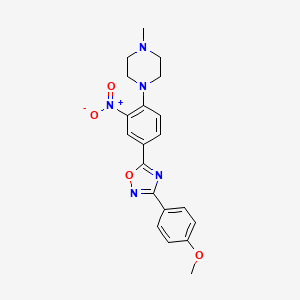
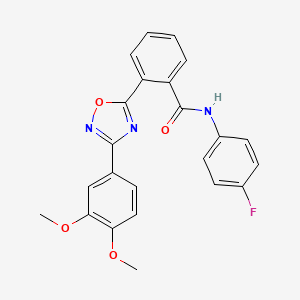
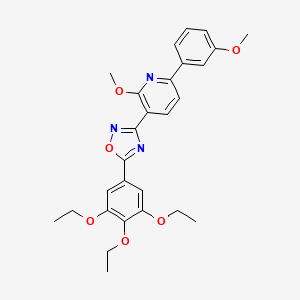
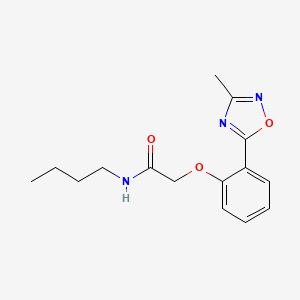
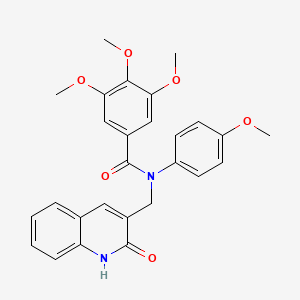
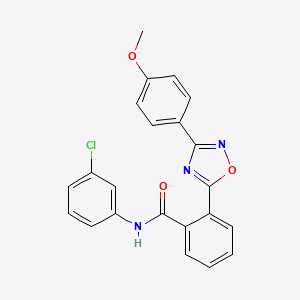
![2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B7717075.png)
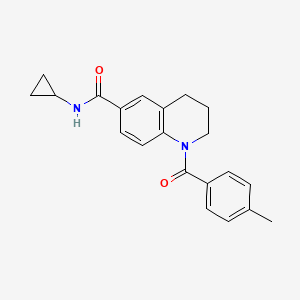
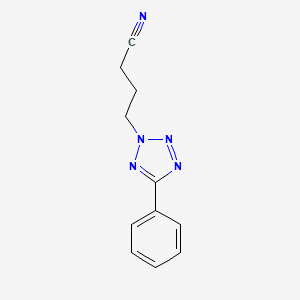
![4-bromo-N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzenesulfonamide](/img/structure/B7717119.png)
![N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methylbenzamide](/img/structure/B7717122.png)
